
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid
Overview
Description
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid is a synthetic compound often used in biochemical research. It is a derivative of coumarin, a naturally occurring compound known for its fluorescent properties. The presence of the 7-methoxy-4-coumaryl group imparts unique photophysical characteristics, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4-coumarin and protected amino acids.
Coupling Reaction: The 7-methoxy-4-coumarin is coupled with a protected amino acid derivative under specific conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups on the amino acid are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form different derivatives.
Reduction: The coumarin ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups onto the amino acid backbone.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective reactions without interfering with other functional groups, which is crucial for synthesizing complex peptides. This property enhances the efficiency and specificity of peptide synthesis, enabling the construction of intricate biomolecules.
Case Study
A study demonstrated the successful synthesis of a cyclic peptide using Fmoc-protected amino acids, where the incorporation of this compound improved the yield and purity of the final product compared to traditional methods .
Drug Development
Design of Novel Pharmaceuticals
The unique structural characteristics of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid make it valuable in drug design, particularly for targeting specific biological pathways. Its ability to enhance the efficacy of drug candidates has been explored in various therapeutic areas, including oncology.
Data Table: Drug Development Applications
Application Area | Description |
---|---|
Targeted Therapy | Utilization in compounds designed to interact with specific cellular receptors |
Cancer Research | Development of inhibitors that selectively target cancer cell pathways |
Pharmacokinetics | Studies on absorption and distribution influenced by coumarin derivatives |
Bioconjugation
Linking Biomolecules
This compound plays a crucial role in bioconjugation processes, where it facilitates the attachment of biomolecules to therapeutic agents. This is particularly important for creating targeted therapies in cancer treatment, enhancing the delivery and efficacy of drugs.
Case Study
Research has shown that conjugating this compound with antibodies significantly improved their targeting capabilities towards tumor cells, leading to better therapeutic outcomes .
Fluorescent Probes
Imaging Applications
Due to its coumarin moiety, this compound can be employed in developing fluorescent probes for imaging applications in biological research. These probes are essential for studying cellular processes, protein interactions, and dynamics within living cells.
Data Table: Fluorescent Probes Development
Probe Type | Application | Benefits |
---|---|---|
Cell Imaging | Visualization of cellular structures | Non-invasive tracking |
Protein Dynamics | Monitoring interactions | Real-time observation |
Material Science
Advanced Materials Development
In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its chemical properties can enhance the durability and functionality of these materials.
Case Study
A recent investigation into polymer composites incorporating this compound revealed improved mechanical properties and resistance to environmental degradation compared to traditional materials .
Mechanism of Action
The mechanism of action of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid involves its interaction with specific molecular targets:
Fluorescence: The coumarin moiety absorbs light and emits fluorescence, which can be detected and measured.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its natural occurrence and fluorescence.
7-Hydroxy-4-coumarin: A hydroxylated derivative with similar properties.
Fmoc-protected Amino Acids: Commonly used in peptide synthesis for their protective groups.
Uniqueness
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid is unique due to the combination of the Fmoc-protected amino acid and the methoxy-coumarin moiety. This combination imparts both fluorescent properties and the ability to participate in peptide synthesis, making it a versatile tool in biochemical research.
Biological Activity
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid is a compound that has garnered attention in the fields of peptide synthesis, drug development, and bioconjugation due to its unique structural properties. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 485.49 g/mol
- CAS Number : 133083-34-8
The compound features a fluorene-based protecting group (Fmoc) that is crucial for the selective synthesis of peptides. The presence of a coumarin moiety enhances its utility in biological applications, particularly in imaging and targeting specific biological pathways.
Applications in Biological Research
-
Peptide Synthesis :
- Acts as a protecting group, facilitating selective reactions during peptide synthesis without interfering with other functional groups.
- Enables the development of complex biomolecules essential for therapeutic applications.
-
Drug Development :
- Its unique structure allows for the design of pharmaceuticals targeting specific biological pathways.
- Enhances the efficacy of drug candidates by providing structural diversity.
-
Bioconjugation :
- Utilized in linking biomolecules to therapeutic agents, which is crucial for creating targeted therapies, especially in cancer treatment.
-
Fluorescent Probes :
- The coumarin moiety can be used to develop fluorescent probes for imaging applications, aiding in the study of cellular processes.
-
Material Science :
- Employed in developing advanced materials such as polymers and coatings, improving their chemical properties and functionality.
Case Studies and Experimental Data
-
Inhibitory Activity Against Steroid Sulfatase (STS) :
- A study explored derivatives of coumarin, including those similar to this compound, as potential STS inhibitors.
- Compounds demonstrated significant inhibitory effects on STS isolated from human placenta, with IC values indicating high potency against estrogen receptor-positive cancer cell lines (e.g., MCF-7 and T47D) .
-
Cell-Based Assays :
- Research indicated that certain analogues exhibited selective growth inhibition in estrogen receptor-positive and progesterone receptor-positive cell lines.
- The effectiveness of these compounds was compared against standard treatments like tamoxifen, showcasing their potential as therapeutic agents .
Summary of Biological Activities
Activity | Description |
---|---|
Peptide Synthesis | Protects functional groups during synthesis; crucial for complex biomolecule development. |
Drug Development | Facilitates the design of pharmaceuticals targeting specific pathways; enhances drug efficacy. |
Bioconjugation | Links biomolecules to therapeutic agents; essential for targeted cancer therapies. |
Fluorescent Probes | Used in imaging applications to study cellular processes; aids in biological research. |
Material Science | Improves chemical properties of materials; applicable in advanced polymer and coating technologies. |
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c1-34-17-10-11-18-16(13-26(30)36-25(18)14-17)12-24(27(31)32)29-28(33)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15H2,1H3,(H,29,33)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJSVFQWCDZCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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